Potassium tert-butoxide

Catalog No.
S655473
CAS No.
865-47-4
M.F
C4H9KO
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tert-butoxide

CAS Number

865-47-4

Product Name

Potassium tert-butoxide

IUPAC Name

potassium;2-methylpropan-2-olate

Molecular Formula

C4H9KO

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1

InChI Key

LPNYRYFBWFDTMA-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].[K+]

Synonyms

tert-Butyl Alcohol Potassium Salt; 2-Methyl-2-propanol Potassium Salt; Potassium 1,1-Dimethylethoxide; Potassium 2-Methylpropan-2-olate; Potassium t-Butoxide; Potassium tert-Butanolate; Potassium tert-Butylate; tert-Butanol Potassium Salt; tert-Butox

Canonical SMILES

CC(C)(C)[O-].[K+]

Isomeric SMILES

CC(C)(C)[O-].[K+]

A Strong Base for Organic Reactions:

KOtBu is a strong base due to the weak C-H bond in the tert-butyl group (CH₃)₃C-. This allows it to readily abstract protons from various organic molecules, facilitating various reactions. Examples include:

  • Deprotonation: KOtBu can deprotonate acidic compounds like alcohols, phenols, and terminal alkynes, generating reactive carbanions for further reactions. These carbanions can participate in nucleophilic addition, substitution, and rearrangement reactions .
  • Acylation: KOtBu can be used to deprotonate terminal alkynes, generating carbanions that can react with acyl chlorides or anhydrides to form ketones or esters, respectively .
  • Aldol Condensation: KOtBu can be employed as a base catalyst in aldol condensation reactions, promoting the condensation of carbonyl compounds with enolates to form β-hydroxycarbonyl compounds .

Catalyst in Coupling Reactions:

KOtBu can act as a catalyst in various coupling reactions, forming new carbon-carbon bonds. Examples include:

  • Heck Reaction: KOtBu serves as a base catalyst in the Mizoroki-Heck reaction, facilitating the coupling of aryl halides with alkenes to form substituted alkenes (styrenes) .
  • Suzuki-Miyaura Coupling: KOtBu can be used as a base in the Suzuki-Miyaura coupling reaction, promoting the coupling of aryl or vinyl halides with organoboron compounds to form biaryl or vinylated compounds .

Deprotection of Protected Groups:

KOtBu's ability to deprotonate various functional groups makes it useful for removing protecting groups commonly used in organic synthesis. For example, it can be used to cleave silyl ether protecting groups from alcohols or phenols .

Potassium tert-butoxide is a chemical compound with the formula KOC CH3 3\text{KOC CH}_3\text{ }_3. It appears as a colorless solid and is recognized as a strong base, with the pKa of its conjugate acid around 17. This compound is often utilized in organic synthesis due to its unique properties as a non-nucleophilic base. Potassium tert-butoxide crystallizes in a tetrameric cubane-like structure and can exist as various solvated forms depending on the solvent used, such as tetrahydrofuran or diethyl ether .

KOtBu deprotonates organic molecules by abstracting a proton (H⁺) using its highly basic t-BuO⁻ anion. The bulky tert-butyl group of the anion minimizes steric hindrance, allowing it to efficiently remove the proton from a wide range of substrates [2].

KOtBu is a highly reactive compound and poses several safety hazards:

  • Strong base: Can cause severe skin burns and eye damage upon contact [2].
  • Flammable: Can ignite spontaneously in air or upon contact with water [2].
  • Reacts violently with water: Releases flammable hydrogen gas and heat [2].

Safety precautions:

  • Handle KOtBu under an inert atmosphere like nitrogen using proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat [2].
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and other protic solvents.
Note

The information in this analysis is derived from the following scientific sources:

  • Wikipedia:
  • Sigma-Aldrich product information: Potassium tert-butoxide:

  • Deprotonation: It effectively deprotonates terminal acetylenes and active methylene compounds, making it useful in dehydrohalogenation reactions. For instance, it reacts with chloroform to yield dichlorocarbene, which is valuable for cyclopropanation reactions .
  • Elimination Reactions: In elimination reactions, potassium tert-butoxide tends to favor the formation of non-Zaitsev products (Hofmann products) due to its bulky nature, which inhibits sterically hindered pathways .
  • Dimerization of Heterocyclic N-Oxides: It mediates the dimerization of heterocyclic N-oxides, producing symmetrical and non-symmetrical N-heterobiaryls without the need for transition metals .

Potassium tert-butoxide can be synthesized through several methods:

  • Reaction with Potassium Metal: The most common method involves reacting dry tert-butanol with potassium metal under inert conditions. This process generates potassium tert-butoxide along with hydrogen gas .
  • In Situ Generation: Often used in laboratories, potassium tert-butoxide is generated in situ due to its moisture sensitivity and tendency to degrade over time.
  • Purification: The solid form can be purified by sublimation after being obtained from its solution .

Potassium tert-butoxide has diverse applications in organic synthesis:

  • Base in Organic Reactions: It serves as a strong base in various organic reactions, including Wittig reactions and other nucleophilic substitutions where steric hindrance is a factor .
  • Electron Transfer Reactions: Recent studies have explored its role as an electron donor in coupling reactions and other electron transfer processes .
  • Synthesis of Biaryls: It is utilized in the synthesis of biaryls from aryl halides through radical mechanisms, highlighting its versatility in organic transformations .

Interaction studies of potassium tert-butoxide focus on its behavior in different solvent systems. For example:

  • In polar solvents like dimethylformamide or dimethyl sulfoxide, it forms solvent-separated ion pairs that alter its reactivity compared to non-polar solvents like benzene where it retains its cluster structure .
  • Its interactions with various additives can significantly influence its reactivity and selectivity in chemical transformations .

Potassium tert-butoxide belongs to a class of alkoxides that includes several similar compounds. Here are some comparisons:

CompoundFormulapKa (Conjugate Acid)Characteristics
Sodium tert-butoxideNaOC(CH₃)₃~17Strong base; less sterically hindered
Lithium tert-butoxideLiOC(CH₃)₃~17Strong base; similar reactivity
Potassium ethoxideKOC₂H₅~16Less sterically hindered than tert-butoxide
Sodium ethoxideNaOC₂H₅~16Strong base; commonly used in organic synthesis

Uniqueness of Potassium Tert-Butoxide: Its bulky structure leads to unique selectivity patterns in elimination reactions (favoring Hofmann products) that distinguish it from smaller alkoxides like sodium or lithium alkoxides. This steric hindrance makes potassium tert-butoxide particularly valuable for specific synthetic pathways where traditional bases may fail .

Physical Description

OtherSolid, Liquid

UNII

VR838VHE0V

GHS Hazard Statements

Aggregated GHS information provided by 661 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (86.08%): Flammable solid [Danger Flammable solids];
H252 (42.97%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (50.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (23.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-47-4

Wikipedia

Potassium tert-butoxide

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Propanol, 2-methyl-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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